molecular formula C14H8BrClF3N3 B4672071 3-bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B4672071
M. Wt: 390.58 g/mol
InChI Key: RRCGGJFDGRXQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BCTP and is synthesized through a multi-step process.

Mechanism of Action

BCTP acts as a selective antagonist for mGluR5 by binding to its allosteric site. This binding inhibits the activity of mGluR5 by preventing the binding of its endogenous ligands such as glutamate. This inhibition of mGluR5 activity results in a reduction of synaptic plasticity and neuronal excitability, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
BCTP has been shown to have various biochemical and physiological effects. Its selective inhibition of mGluR5 activity has been shown to reduce anxiety-like behavior in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. BCTP has also been studied for its potential anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of BCTP is its selectivity for mGluR5, making it a useful tool for studying the role of mGluR5 in various physiological and pathological conditions. However, one of the limitations of BCTP is its low solubility in water, making it challenging to administer in in vivo experiments. Additionally, the synthesis of BCTP is a multi-step process, which can be time-consuming and costly.

Future Directions

There are various future directions for the research on BCTP. One of the significant areas of research is its potential therapeutic applications in various neurological and inflammatory disorders. Additionally, the development of more efficient synthesis methods for BCTP could lead to its widespread use in various research fields. Finally, the development of more selective and potent mGluR5 antagonists could lead to the development of more effective therapeutic agents for various disorders.
Conclusion:
In conclusion, BCTP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selective inhibition of mGluR5 activity makes it a potential therapeutic agent for various neurological and inflammatory disorders. However, its low solubility in water and multi-step synthesis process are some of the limitations of its use. Further research on BCTP could lead to the development of more effective therapeutic agents and a better understanding of the role of mGluR5 in various physiological and pathological conditions.

Scientific Research Applications

BCTP has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. BCTP has been shown to selectively bind to mGluR5 and inhibit its activity, making it a potential therapeutic agent for various neurological disorders such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

3-bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClF3N3/c1-7-12(15)13-20-10(8-2-4-9(16)5-3-8)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCGGJFDGRXQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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